molecular formula C10H21NO4 B1677133 Miglustat CAS No. 72599-27-0

Miglustat

货号 B1677133
CAS 编号: 72599-27-0
分子量: 219.28 g/mol
InChI 键: UQRORFVVSGFNRO-UTINFBMNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miglustat is an orally administered ceramide glucosyltransferase inhibitor . It is used to treat mild to moderate type 1 Gaucher disease in people who cannot be treated with an enzyme replacement therapy .


Synthesis Analysis

Miglustat is a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis . It inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of glycosphingolipids .


Molecular Structure Analysis

Miglustat is a hydroxypiperidine that is deoxynojirimycin in which the amino hydrogen is replaced by a butyl group . It is a member of piperidines and a tertiary amino compound . The molecular formula of Miglustat is C10H21NO4 .


Physical And Chemical Properties Analysis

Miglustat has a molecular weight of 219.28 g/mol . The IUPAC name for Miglustat is (2 R ,3 R ,4 R ,5 S )-1-butyl-2- (hydroxymethyl)piperidine-3,4,5-triol .

科学研究应用

1. 神经系统疾病的治疗

Miglustat已经显示出在尼曼-匹克病C型(NP-C)患者中稳定疾病进展的有效性,这是一种罕见的遗传性疾病,导致渐进性神经系统恶化。一项回顾性观察性队列研究报告显示,在各个年龄组中,神经系统疾病进展得到稳定,表明Miglustat在NP-C患者中具有临床相关的益处(Pineda et al., 2009)

2. 对细胞内机制的影响

Miglustat干扰细胞内机制,包括蛋白质在内质网中的N-糖基化,影响肠道二糖酶的转运和功能效率。这种对糖基化、成熟和转运的影响提供了关于Miglustat更广泛细胞效应的见解,超越了其直接的药理作用(Amiri & Naim, 2014)

3. 长期生存结果

在一项大型的回顾性观察性研究中,Miglustat治疗与尼曼-匹克病C型患者死亡风险显著降低相关。研究结果表明Miglustat有潜力改善该患者群体的生存结果,突显了其治疗价值(Patterson等,2020)

4. 底物减少疗法

Miglustat作为一种底物减少疗法用于糖脂贮积症。其对糖脂贮积物合成的抑制作用提供了一种治疗各种溶酶体贮积症的策略,展示了其在处理与酶缺乏和代谢紊乱相关的一系列遗传疾病中的多功能性(Lachmann, 2005)

5. 认知功能影响

关于Miglustat对I型高雪氏病患者认知功能影响的研究表明,任何潜在的认知功能障碍都是微妙的,且临床意义不确定。这突显了Miglustat在认知影响方面的安全性,尤其考虑到其在慢性治疗中的使用(Elstein et al., 2005)

6. 药代动力学和组织分布

对大鼠中Miglustat的研究揭示了其药代动力学和组织分布的重要见解,这对于了解其在各种器官中的治疗潜力和效果至关重要,包括中枢神经系统、骨骼和肺部。这些信息对于优化剂量和评估长期效果至关重要(Treiber et al., 2007)

7. 囊性纤维化治疗的潜力

研究表明Miglustat在治疗囊性纤维化方面具有潜力。研究显示Miglustat可以使囊性纤维化转基因小鼠的钠和氯离子转运正常化,表明其在矫正与该疾病相关的缺陷蛋白质转运方面的有效性(Lubamba et al., 2009)

安全和危害

Miglustat may be very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It may also cause danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

未来方向

Since its approval in 2009, there has been a vast growth in clinical experience with Miglustat . It is indicated for the treatment of progressive neurological manifestations in both adults and children . The effectiveness of Miglustat has been assessed using a range of measures .

属性

IUPAC Name

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045618
Record name Miglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C.
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Miglustat

CAS RN

72599-27-0
Record name Miglustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72599-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miglustat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169-172 °C, 169 - 172 °C
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miglustat
Reactant of Route 2
Reactant of Route 2
Miglustat
Reactant of Route 3
Reactant of Route 3
Miglustat
Reactant of Route 4
Miglustat
Reactant of Route 5
Miglustat
Reactant of Route 6
Miglustat

Citations

For This Compound
6,650
Citations
PL McCormack, KL Goa - Drugs, 2003 - Springer
… with miglustat therapy. Fine tremor has been reported in approximately 30% of miglustat-… This review focuses on the use of miglustat in adult patients with type 1 Gaucher’s disease. …
Number of citations: 61 link.springer.com
M Pineda, M Walterfang… - Orphanet journal of rare …, 2018 - ojrd.biomedcentral.com
… Miglustat is indicated for the treatment of progressive neurological manifestations in both adults … miglustat. The effectiveness of miglustat has been assessed using a range of measures. …
Number of citations: 169 ojrd.biomedcentral.com
KA Lyseng-Williamson - Drugs, 2014 - Springer
… study, treatment with oral miglustat stabilized key neurological … The therapeutic effects of miglustat in stabilizing or slowing … The primary tolerability issues associated with miglustat are …
Number of citations: 142 link.springer.com
R Schiffmann, EJ FitzGibbon, C Harris… - Annals of Neurology …, 2008 - Wiley Online Library
… Thirty patients were enrolled, of whom 21 were randomized to miglustat and 9 to “no miglustat … levels were observed with miglustat compared with patients receiving ERT alone. …
Number of citations: 264 onlinelibrary.wiley.com
LA Sorbera, J Castaner, M Bayes - Drugs of the Future, 2003 - access.portico.org
… in GM1 from the cell surface, further demonstrating that miglustat inhibited biosynthesis of all glucosylceramide-based GSLs (26). Miglustat was shown to be effective in inhibiting GSL …
Number of citations: 15 access.portico.org
MC Patterson, D Vecchio, H Prady, L Abel… - The Lancet …, 2007 - thelancet.com
… We aimed to establish the effect of miglustat on several … miglustat in a dose adjusted according to body surface area. We assessed all patients 1 week after commencing miglustat …
Number of citations: 715 www.thelancet.com
N Belmatoug, A Burlina, P Giraldo… - Journal of inherited …, 2011 - Springer
… spontaneously during continued miglustat therapy, … of miglustat and reduce the magnitude of any changes in body weight, particularly if initiated at or before the start of therapy. Miglustat …
Number of citations: 88 link.springer.com
JE Wraith, D Vecchio, E Jacklin, L Abel… - Molecular genetics and …, 2010 - Elsevier
… 12 months of therapy with miglustat (17 of whom received miglustat in the initial randomized … patients (all from the miglustat-randomized group) completed 24 months on miglustat. Mean …
Number of citations: 246 www.sciencedirect.com
M Pineda, JE Wraith, E Mengel, F Sedel… - Molecular genetics and …, 2009 - Elsevier
… Miglustat has been shown to stabilize … of miglustat on neurological disease progression in patients treated in the clinical practice setting. Data from all NP-C patients prescribed miglustat …
Number of citations: 211 www.sciencedirect.com
RH Lachmann - Current Opinion in Investigational Drugs (London …, 2003 - europepmc.org
… miglustat (OGT-918; Vevesca; Zavesca) for the treatment of type 1 Gaucher disease. Miglustat … In November 2002, miglustat received EU approval for the treatment of Gaucher disease …
Number of citations: 74 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。